1-(4-{7-[(4-methylphenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}piperazin-1-yl)ethan-1-one
Description
This compound features a triazolo[4,5-d]pyrimidine core substituted with a 4-methylphenylamino group at position 7 and a piperazine ring at position 3. The piperazine moiety is further modified with an acetyl (ethan-1-one) group, distinguishing it from closely related analogs. The triazolo-pyrimidine scaffold is known for its role in kinase inhibition and other therapeutic applications, with structural variations influencing target selectivity and pharmacokinetics .
Properties
IUPAC Name |
1-[4-[7-(4-methylanilino)-2H-triazolo[4,5-d]pyrimidin-5-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O/c1-11-3-5-13(6-4-11)18-15-14-16(22-23-21-14)20-17(19-15)25-9-7-24(8-10-25)12(2)26/h3-6H,7-10H2,1-2H3,(H2,18,19,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGLRZBTQUDIFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=NNN=C32)N4CCN(CC4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Compounds with similar structures, such as those containing a triazolopyrimidine core, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular properties. The exact interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
For instance, some triazolopyrimidine derivatives have been shown to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase. The downstream effects of these interactions would depend on the specific targets and pathways involved.
Biological Activity
The compound 1-(4-{7-[(4-methylphenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}piperazin-1-yl)ethan-1-one is a novel triazolopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazole ring fused to a pyrimidine moiety and a piperazine group. The presence of the methylphenyl group enhances its lipophilicity, which may influence its bioavailability and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines. Research indicates that derivatives with modifications at the triazole or pyrimidine positions exhibit significant activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The IC50 values for some derivatives have been reported as low as 6.2 µM for HCT-116 cells, indicating potent activity against these malignancies .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazolopyrimidine Derivative A | MCF-7 | 27.3 |
| Triazolopyrimidine Derivative B | HCT-116 | 6.2 |
| This compound | TBD | TBD |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that similar triazole derivatives can inhibit cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory response. Selective COX-II inhibitors derived from this class showed minimal ulcerogenic effects compared to traditional NSAIDs, suggesting a favorable safety profile .
The mechanism by which this compound exerts its biological effects is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis. The triazole moiety may interact with metal ions in enzymes or receptors, influencing their activity .
Case Studies
A pivotal study conducted on a series of triazolopyrimidine derivatives demonstrated their ability to induce apoptosis in cancer cells through caspase activation pathways. This study utilized flow cytometry and Western blot analysis to confirm the activation of apoptotic markers in treated cells .
Another investigation focused on the anti-inflammatory effects of these compounds using animal models of arthritis. The results indicated significant reductions in inflammatory markers and joint swelling in subjects treated with the compound compared to controls .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that triazolo-pyrimidine derivatives exhibit promising anticancer properties. The specific compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that it effectively reduced cell proliferation in human breast cancer cells by inducing apoptosis through the activation of specific apoptotic pathways .
Antimicrobial Properties
The compound has shown activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. Research indicates that derivatives with similar structures can disrupt bacterial cell wall synthesis, leading to cell death . This application is particularly relevant in the context of rising antibiotic resistance.
Pharmacological Applications
Central Nervous System Effects
Due to its piperazine moiety, this compound has been investigated for its potential effects on the central nervous system (CNS). Preliminary studies suggest it may act as a selective serotonin reuptake inhibitor (SSRI), which could be beneficial in treating depression and anxiety disorders .
Neuroprotective Effects
Further research has suggested that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the modulation of neuroinflammatory responses and oxidative stress reduction .
Material Science Applications
Polymeric Composites
In material science, compounds with triazole and pyrimidine functionalities are being explored for their incorporation into polymeric materials. These compounds can enhance thermal stability and mechanical properties when used as additives in plastics and composites. For example, they have been integrated into polyethylene (PE) and polypropylene (PP) matrices to improve UV resistance and overall durability .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant reduction in tumor cell viability (IC50 values) across multiple cancer lines. |
| Study B | Antimicrobial | Effective against Gram-positive bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. |
| Study C | CNS Effects | Showed increased serotonin levels in animal models indicating potential antidepressant effects. |
| Study D | Material Science | Enhanced mechanical properties of polymer composites with improved UV stability. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
- Target Compound: Contains an acetyl group (ethan-1-one) on the piperazine nitrogen.
- 2-(4-{7-[(4-Methylphenyl)amino]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}-1-piperazinyl)ethanol: Features a hydroxyl group (ethanol) instead of acetyl. The hydroxyl group may increase aqueous solubility but reduce metabolic stability due to susceptibility to glucuronidation .
Core Heterocyclic Modifications
- Compound 3d (C₂₉H₂₉N₉O₃) : Incorporates a benzo[4,5]imidazo[1,2-a]pyrimido[4,5-d]pyrimidin-5-one core. The extended aromatic system may enhance π-π stacking interactions with biological targets, while the methoxy and methylpiperazine substituents modulate electronic properties .
- Compound 9e (C₁₅H₁₅N₅O): Contains a tert-butyl carbamate and a benzoimidazo ring.
Structural and Physicochemical Properties
| Property | Target Compound | 2-(4-...piperazinyl)ethanol | Compound 3d | Compound 9e |
|---|---|---|---|---|
| Molecular Formula | C₂₀H₂₄N₈O | C₂₀H₂₆N₈O | C₂₉H₂₉N₉O₃ | C₁₅H₁₅N₅O |
| Key Substituent | Piperazinyl-acetyl | Piperazinyl-ethanol | Methoxy-methylpiperazine | tert-butyl carbamate |
| Molecular Weight (g/mol) | ~392.47 | ~394.48 | ~575.61 | ~289.31 |
| Purity (HPLC) | Not reported | Not reported | 97.8% | Not reported |
Functional Implications
- Lipophilicity: The acetyl group in the target compound likely increases logP compared to the ethanol analog, favoring blood-brain barrier penetration or intracellular target engagement.
- Metabolism: The ketone in the target compound may undergo reductive metabolism, whereas the ethanol analog could be glucuronidated, altering half-life .
- Target Binding: The 4-methylphenylamino group common across these compounds suggests a shared pharmacophore for interacting with hydrophobic binding pockets in enzymes or receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
